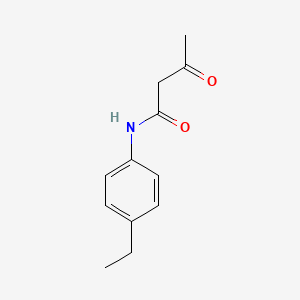

1-Benzyl-5-oxopyrrolidine-3-carboxamide

Vue d'ensemble

Description

The compound 1-Benzyl-5-oxopyrrolidine-3-carboxamide is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological properties. Research has been conducted on various derivatives and analogs of this compound, exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a one-pot synthesis of 5-oxopyrrolidine-2-carboxamides was developed using a tandem Ugi condensation and intramolecular substitution at room temperature, starting from Baylis–Hillman bromides . Another study reported the cyclization of lithiated pyridine and quinoline carboxamides, which can lead to the formation of polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams . These methods demonstrate the versatility of synthetic approaches to access the pyrrolidine core structure and its derivatives.

Molecular Structure Analysis

The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, have been studied using X-ray analysis and AM1 molecular orbital methods . The crystal structure revealed an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group. This study provides insights into the conformational preferences of the oxo-pyrrolidine moiety, which is relevant to the understanding of 1-Benzyl-5-oxopyrrolidine-3-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated, such as the reaction between potassium ethoxide and 3-amino-4-benzoylfurazan, leading to the formation of 5-phenyl-1,2,4-oxadiazole-3-carboxamide . Additionally, the synthesis of 5,7-dihydro-5-oxopyrido[3',2':5,6]pyrimido[1,2-a]benzimidazoles involved cyclization reactions of N-(1-alkylbenzimidazole-2-yl)-2-chloropyridine-3-carboxamides . These studies highlight the reactivity of carboxamide groups in cyclization reactions, which is pertinent to the chemical behavior of 1-Benzyl-5-oxopyrrolidine-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,3,5-tricarboxamide derivatives have been explored, revealing how minor changes in side arm functionality can significantly affect the structures formed and their properties . Although not directly related to 1-Benzyl-5-oxopyrrolidine-3-carboxamide, this research underscores the importance of substituents in determining the properties of carboxamide-containing compounds.

Applications De Recherche Scientifique

General Use

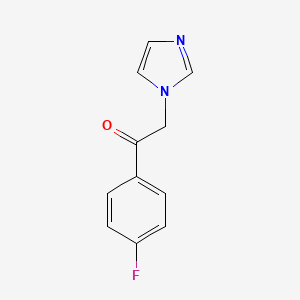

“1-Benzyl-5-oxopyrrolidine-3-carboxamide” is a chemical compound used in scientific research . It has a molecular formula of C12 H14 N2 O2 and a molecular weight of 218.255 . It’s typically used for research purposes .

Application in Drug Discovery

The compound is related to pyrrolidine, a five-membered ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Application in Analgesic and Antihypoxic Effects

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include “1-Benzyl-5-oxopyrrolidine-3-carboxamide”, were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic amine .

Application in Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases, such as retinal and glaucoma .

Application in HIV-1 Inhibition

In a study, replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group was found to be effective for improving CCR5 affinity . Compound with 1-benzyl group also inhibited CCR5-using HIV-1 envelope-mediated membrane fusion .

Application in Neuroprotection

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized . Their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity were investigated in vitro . All of the compounds exhibited neuroprotective activities, especially one compound, which showed higher potency than the reference compound .

Application in Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which include “1-Benzyl-5-oxopyrrolidine-3-carboxamide”, were synthesized . These compounds were evaluated for their antioxidant activity by DPPH radical scavenging method and reducing power assay . A number of compounds were identified as potent antioxidants . One of the compounds even showed 1.5 times higher antioxidant activity than that of a well-known antioxidant, ascorbic acid .

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFGHGZXQWFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411090 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-oxopyrrolidine-3-carboxamide | |

CAS RN |

116041-19-1 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)